molecular formula C16H9BrF2N2O2 B14987376 4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide

4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B14987376
M. Wt: 379.15 g/mol
InChI Key: WKECDZBVHUSTKX-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is a chemical compound with the molecular formula C13H8BrF2NO It is characterized by the presence of a bromine atom, difluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Difluorophenyl Group:

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,4-difluorophenyl)benzamide
  • 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
  • 4-bromo-3,5-difluoroanisole

Uniqueness

4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential advantages in research and industry.

Properties

Molecular Formula

C16H9BrF2N2O2

Molecular Weight

379.15 g/mol

IUPAC Name

4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H9BrF2N2O2/c17-11-4-1-9(2-5-11)16(22)20-15-8-14(21-23-15)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,22)

InChI Key

WKECDZBVHUSTKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)Br

Origin of Product

United States

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